4-Butoxy-3-iodo-5-methoxybenzaldehyde 4-Butoxy-3-iodo-5-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 834914-06-6
VCID: VC4566173
InChI: InChI=1S/C12H15IO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3
SMILES: CCCCOC1=C(C=C(C=C1I)C=O)OC
Molecular Formula: C12H15IO3
Molecular Weight: 334.153

4-Butoxy-3-iodo-5-methoxybenzaldehyde

CAS No.: 834914-06-6

Cat. No.: VC4566173

Molecular Formula: C12H15IO3

Molecular Weight: 334.153

* For research use only. Not for human or veterinary use.

4-Butoxy-3-iodo-5-methoxybenzaldehyde - 834914-06-6

Specification

CAS No. 834914-06-6
Molecular Formula C12H15IO3
Molecular Weight 334.153
IUPAC Name 4-butoxy-3-iodo-5-methoxybenzaldehyde
Standard InChI InChI=1S/C12H15IO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3
Standard InChI Key VVFLEEOOILHHLO-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=C1I)C=O)OC

Introduction

4-Butoxy-3-iodo-5-methoxybenzaldehyde is a synthetic organic compound with the chemical formula C12H15IO3. It is a derivative of benzaldehyde, featuring a butoxy group at the 4-position, an iodo group at the 3-position, and a methoxy group at the 5-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Reactions

While specific synthesis protocols for 4-butoxy-3-iodo-5-methoxybenzaldehyde are not widely documented, compounds with similar structures often involve multi-step syntheses starting from simpler benzaldehyde derivatives. These processes typically include halogenation and etherification reactions to introduce the iodo and butoxy groups, respectively.

Biological and Pharmaceutical Applications

Although specific biological or pharmaceutical applications of 4-butoxy-3-iodo-5-methoxybenzaldehyde are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, vanillin derivatives, which share some structural similarities, have been explored for their antimicrobial and anti-inflammatory properties . The presence of electron-withdrawing groups like iodo can enhance certain biological activities, but detailed studies on this specific compound are lacking.

Research Findings and Future Directions

Given the limited availability of specific research findings on 4-butoxy-3-iodo-5-methoxybenzaldehyde, future studies could focus on exploring its reactivity, potential biological activities, and applications in organic synthesis. The compound's unique structure suggests it might serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator